molecular formula C10H12O2 B1297626 4-Methoxy-2,3-dimethylbenzaldehyde CAS No. 38998-17-3

4-Methoxy-2,3-dimethylbenzaldehyde

Cat. No.: B1297626
CAS No.: 38998-17-3
M. Wt: 164.2 g/mol
InChI Key: MAFDJCNDRCNZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,3-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₂. It is also known as 2,3-dimethylanisaldehyde. This compound is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, along with an aldehyde functional group (-CHO). It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 2,3-dimethyl-4-methoxytoluene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of an acid catalyst. The reaction is typically carried out under controlled temperature conditions to prevent over-oxidation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and recrystallization to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-methoxy-2,3-dimethylbenzoic acid. This reaction typically uses oxidizing agents like sodium chlorite (NaClO₂) in the presence of a buffer solution.

    Reduction: The aldehyde group in this compound can be reduced to form the corresponding alcohol, 4-methoxy-2,3-dimethylbenzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Sodium chlorite (NaClO₂), dimethyl sulfoxide (DMSO), and sodium dihydrogen phosphate (NaH₂PO₄) at temperatures below 40°C.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Hydrobromic acid (HBr) or other nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 4-Methoxy-2,3-dimethylbenzoic acid.

    Reduction: 4-Methoxy-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2,3-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

    4-Methoxy-2,5-dimethylbenzaldehyde: Similar structure but with the methyl groups at different positions.

    4-Methoxy-3,5-dimethylbenzaldehyde: Another isomer with different methyl group positions.

    2-Methyl-4-methoxybenzaldehyde: Contains only one methyl group and a methoxy group.

Uniqueness: 4-Methoxy-2,3-dimethylbenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both methoxy and methyl groups in the 2 and 3 positions, respectively, provides distinct chemical properties compared to its isomers.

Properties

IUPAC Name

4-methoxy-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFDJCNDRCNZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192275
Record name 2,3-Dimethyl-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38998-17-3
Record name 4-Methoxy-2,3-dimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38998-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-p-anisaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038998173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-p-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,3-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,3-dimethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2,3-dimethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2,3-dimethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2,3-dimethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2,3-dimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.